molecular formula C24H24ClN3O2S B2488384 N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-81-8

N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2488384
CAS RN: 898452-81-8
M. Wt: 453.99
InChI Key: KZMBTFWAJYRVJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide involves complex organic reactions, including cyclizations, substitutions, and condensations. For instance, one approach to synthesizing related compounds involves the reaction of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines under specific conditions to achieve desired dopamine-like activities, indicating a method that could be adapted for our compound of interest (Jacob et al., 1981).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed through crystallography and density functional theory (DFT) studies. For example, the crystal structure and Hirshfeld surface analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate reveals significant insights into the planarity and three-dimensional networking of the oxoquinoline units, which could be reflective of the structural intricacies of our compound of interest (Baba et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as the preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters, showcase the diverse reactivity and potential transformations applicable to our compound (Niemczak et al., 2015). These reactions are crucial for understanding the chemical behavior and potential applications of N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular geometry and intermolecular forces. Research on related compounds, like the structural investigations on 4-Chloro-6-Phenyl-7,8,9,14-Tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles, provides insights into how substitutions and molecular configurations influence these properties, applicable by analogy to our compound of interest (Yamuna et al., 2010).

Chemical Properties Analysis

Chemical properties like reactivity with other compounds, stability under various conditions, and potential for chemical modifications are crucial. The synthesis and chemical characterization of related compounds, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, help in understanding the functional group interactions and reactivity patterns that could be expected for N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide (Fatma et al., 2017).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-16-8-9-19(13-20(16)25)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMBTFWAJYRVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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